rac Viloxazine-d5 Hydrochloride
Description
Significance of Isotopic Labeling in Pharmaceutical Sciences
Isotopic labeling is a technique where an atom in a molecule is replaced by its isotope, which has the same number of protons but a different number of neutrons. musechem.com This subtle change allows researchers to trace the journey of a drug within a biological system without significantly altering its chemical properties. musechem.commetsol.com This method is crucial for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile. musechem.comnih.govchemicalsknowledgehub.com
Deuterium (B1214612), a stable, non-radioactive isotope of hydrogen, is a favored choice for isotopic labeling. metsol.com The substitution of hydrogen with deuterium, known as deuteration, creates a stronger chemical bond. researchgate.net This increased bond strength can have a significant impact on the metabolic stability of a drug molecule, a phenomenon known as the kinetic isotope effect. researchgate.netresearchgate.net By strategically replacing hydrogen atoms at sites vulnerable to metabolic breakdown, researchers can slow down the drug's metabolism. nih.govnih.gov This allows for a more detailed study of the parent compound and its metabolic pathways. nih.gov
The use of deuterated analogues offers several advantages in the preclinical stages of drug discovery. The primary benefit is the potential to improve a drug's pharmacokinetic profile. nih.govuniupo.itnih.gov By reducing the rate of metabolism, deuteration can lead to increased drug exposure and a longer half-life. researchgate.netnih.gov This can provide a clearer understanding of the drug's mechanism of action and its engagement with its biological target. Furthermore, deuterated compounds serve as excellent internal standards for quantitative analysis in mass spectrometry-based bioassays, ensuring greater accuracy and reliability of experimental data. thalesnano.com
Overview of Viloxazine (B1201356) as a Pharmacological Agent
Viloxazine is a molecule with a notable history in the field of neuroscience, initially investigated for its effects on mood and later for its potential in treating attention-deficit/hyperactivity disorder (ADHD).
Viloxazine was first described in scientific literature in 1972 and was subsequently marketed in Europe as an antidepressant in 1974. wikipedia.org For over two decades, it was used in its immediate-release form to treat major depressive disorder. nih.govd-nb.info However, for commercial reasons, it was withdrawn from the market in 2002. wikipedia.orgnih.gov Despite its discontinuation, research into its pharmacological properties continued, eventually leading to its repurposing for the treatment of ADHD in an extended-release formulation. wikipedia.orgd-nb.info
Preclinical Receptor Binding and Functional Activity of Viloxazine
| Receptor/Transporter | Activity | IC50/EC50/Ki |
|---|---|---|
| Norepinephrine (B1679862) Transporter (NET) | Inhibition | ~0.3 µM (IC50) |
| 5-HT2B Receptor | Antagonist | 27.0 µM (IC50) |
IC50: Half maximal inhibitory concentration; EC50: Half maximal effective concentration; Ki: Inhibitory constant. Data compiled from multiple preclinical studies. nih.govopenmedicalpublishing.org
Rationale for the Development and Study of rac Viloxazine-d5 Hydrochloride
The development of this compound is rooted in the need for a stable, isotopically labeled internal standard for use in bioanalytical assays. In preclinical research, particularly in pharmacokinetic and metabolism studies, accurate quantification of the parent drug in biological matrices is essential. By incorporating five deuterium atoms into the viloxazine molecule, a stable isotope-labeled version is created that is chemically identical to the parent drug but has a distinct mass.
This mass difference allows it to be easily distinguished from the unlabeled viloxazine in mass spectrometric analyses. When used as an internal standard, this compound is added in a known quantity to biological samples containing viloxazine. During sample processing and analysis, any loss of the analyte (viloxazine) will be mirrored by a proportional loss of the internal standard. This allows for precise correction of any experimental variability, ensuring highly accurate and reliable quantification of viloxazine concentrations. This is critical for establishing a clear understanding of the drug's ADME properties and for making informed decisions in the drug development process.
Purpose of Deuteration in Viloxazine Research
The primary purpose of deuterating viloxazine is to modify its metabolic rate. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon that gives rise to the kinetic isotope effect. nih.gov By selectively replacing hydrogen atoms at sites of metabolic oxidation with deuterium, the rate of drug metabolism can be slowed. This "metabolic switching" can lead to a longer half-life, increased systemic exposure, and potentially a more favorable dosing regimen.
In the case of viloxazine, which is metabolized by cytochrome P450 enzymes, particularly CYP2D6, deuteration of the ethoxy group is a key strategy. frontiersin.org This modification in this compound is intended to hinder its breakdown in the liver, allowing researchers to study the parent compound's effects more distinctly and for a prolonged period. This is particularly useful in pharmacokinetic studies, where the deuterium label serves as a tracer to precisely track the compound's absorption, distribution, metabolism, and excretion (ADME) in biological systems.
Scope of Academic Inquiry into this compound
The academic inquiry into this compound primarily revolves around its utility as a research tool. It serves as a stable isotope-labeled internal standard for quantitative bioanalysis, enabling accurate measurement of viloxazine concentrations in plasma and other biological matrices during preclinical and clinical studies. medchemexpress.com This is crucial for establishing dose-response relationships and understanding the drug's pharmacokinetic variability.
Furthermore, research with this compound contributes to a deeper understanding of viloxazine's neuropharmacological effects. By extending the compound's presence in the system, researchers can more effectively investigate its interactions with the norepinephrine transporter (NET) and its modulatory effects on serotonin (B10506) receptors, such as the 5-HT2B and 5-HT2C receptors. nih.govfrontiersin.org These investigations are vital for elucidating the full therapeutic potential of viloxazine and for the development of next-generation neuromodulatory agents.
The synthesis of this compound itself is a subject of academic interest, with researchers exploring efficient methods for deuterium incorporation. One documented synthesis involves the alkylation of 2-(benzyloxy)phenol (B123662) with [2H5]ethyl iodide to introduce the deuterium label. iaea.org Subsequent steps include the removal of the benzyl (B1604629) group, reaction with epichlorohydrin (B41342), and cyclization to form the morpholine (B109124) ring, ultimately yielding the desired deuterated viloxazine. iaea.org
Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | (±)-2-[(o-Ethoxy-d5)phenoxymethyl]morpholine Hydrochloride |
| Molecular Formula | C₁₃H₁₄D₅NO₃·HCl |
| Molecular Weight | 278.79 g/mol |
| CAS Number | 1276483-10-3 |
This data is compiled from multiple sources for research reference. analyticachemie.in
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C13H20ClNO3 |
|---|---|
Molecular Weight |
278.78 g/mol |
IUPAC Name |
2-[[2-(1,1,2,2,2-pentadeuterioethoxy)phenoxy]methyl]morpholine;hydrochloride |
InChI |
InChI=1S/C13H19NO3.ClH/c1-2-15-12-5-3-4-6-13(12)17-10-11-9-14-7-8-16-11;/h3-6,11,14H,2,7-10H2,1H3;1H/i1D3,2D2; |
InChI Key |
HJOCKFVCMLCPTP-LUIAAVAXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=CC=CC=C1OCC2CNCCO2.Cl |
Canonical SMILES |
CCOC1=CC=CC=C1OCC2CNCCO2.Cl |
Origin of Product |
United States |
Synthetic Chemistry and Isotopic Labeling of Rac Viloxazine D5 Hydrochloride
Strategic Design of Deuterium (B1214612) Incorporation
The introduction of deuterium, a stable isotope of hydrogen, into the viloxazine (B1201356) molecule is a strategic process designed to enhance its utility in research settings. The placement and stereochemistry of the deuterium atoms are carefully considered to achieve specific analytical goals without significantly altering the molecule's pharmacological activity.
Rationales for d5 Labeling Position
The d5 designation in rac Viloxazine-d5 Hydrochloride indicates that five hydrogen atoms have been replaced by deuterium. This labeling is specifically located on the ethoxy group attached to the phenoxymethyl (B101242) moiety of the viloxazine molecule. The primary rationale for this placement is to create a stable, isotopically distinct version of the parent compound for use as an internal standard in mass spectrometry-based bioanalytical assays. princeton.edu
The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve the cleavage of these bonds. nih.govnih.gov By placing the deuterium atoms on the ethoxy group, a potential site of metabolism, researchers can more accurately track the parent drug in the presence of its metabolites during pharmacokinetic studies. researchgate.net This metabolic stabilization helps in achieving more precise quantification of the drug in biological matrices. princeton.edu
Stereochemical Considerations in this compound Synthesis
Viloxazine possesses a chiral center at the C2 position of the morpholine (B109124) ring, leading to two enantiomers: (S)-viloxazine and (R)-viloxazine. The racemic mixture, denoted as (rac)-, contains equal amounts of both enantiomers. It is known that the (S)-isomer is significantly more pharmacologically active than the (R)-isomer. google.comnih.gov
During the synthesis of this compound, it is crucial to maintain the racemic nature of the final product to accurately reflect the stereochemistry of the non-labeled drug used in therapeutic applications. The synthetic route is designed to avoid any steps that could lead to enantiomeric enrichment or resolution, ensuring that the resulting deuterated compound is a true racemic mixture.
Methodologies for Isotopic Synthesis
The synthesis of this compound involves a multi-step process that begins with deuterated starting materials and proceeds through several key chemical transformations.
Precursor Compounds and Deuteration Reactions
A common strategy for the synthesis of [²H₅]viloxazine involves the use of deuterated ethyl iodide ([²H₅]ethyl iodide) as the deuterium source. iaea.org The synthesis begins with the alkylation of a protected phenol (B47542), such as 2-(benzyloxy)phenol (B123662), with [²H₅]ethyl iodide to introduce the deuterated ethoxy group. iaea.org
Subsequent steps involve the removal of the protecting group, followed by reaction with epichlorohydrin (B41342) to form a deuterated epoxide intermediate, 1,2-epoxy-3-(2'-pentadeuteroethoxyphenoxy)propane. iaea.orgchemicalbook.com This epoxide is a key intermediate in the formation of the morpholine ring.
Table 1: Key Precursor Compounds
| Compound Name | Role in Synthesis |
|---|---|
| 2-(Benzyloxy)phenol | Starting material for the phenoxy portion |
| [²H₅]Ethyl iodide | Deuterium source for the ethoxy group |
| Epichlorohydrin | Reagent for forming the epoxypropane backbone |
Reaction Conditions and Optimization for Deuterium Incorporation
The reaction conditions for each step are optimized to ensure high yields and efficient incorporation of deuterium. The initial alkylation reaction is typically carried out in the presence of a base. chemicalbook.com The subsequent formation of the epoxide from the deuterated phenol and epichlorohydrin is also base-catalyzed. chemicalbook.com
The final and crucial step is the formation of the morpholine ring. This is achieved by reacting the deuterated epoxide intermediate with 2-aminoethyl hydrogen sulfate (B86663) in the presence of a strong base. iaea.orgchemicalbook.com This reaction involves the opening of the epoxide ring followed by an intramolecular cyclization to form the morpholine structure. chemicalbook.com The use of a large excess of a strong base has been found to improve reaction speed and reduce the formation of impurities. google.com
Purification and Isolation Techniques for Labeled Product
Following the synthesis, the crude product is a mixture containing the desired rac Viloxazine-d5 free base, unreacted starting materials, and byproducts. Purification is essential to obtain a high-purity product. Common purification techniques include extraction and chromatography. googleapis.com
Once the purified rac Viloxazine-d5 free base is obtained, it is converted to its hydrochloride salt. This is typically achieved by treating a solution of the free base with hydrochloric acid. chemicalbook.comgoogle.com The resulting this compound salt is then isolated by filtration and can be further purified by recrystallization from a suitable solvent system, such as aqueous isopropanol (B130326) and ethyl acetate (B1210297), to achieve high purity. chemicalbook.comgoogleapis.com
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Viloxazine |
| (S)-Viloxazine |
| (R)-Viloxazine |
| [²H₅]Ethyl iodide |
| 2-(Benzyloxy)phenol |
| Epichlorohydrin |
| 1,2-Epoxy-3-(2'-pentadeuteroethoxyphenoxy)propane |
| 2-Aminoethyl hydrogen sulfate |
| Hydrochloric acid |
| Isopropanol |
Intermediate Compound Characterization in Synthesis
The synthesis of isotopically labeled compounds, such as rac-Viloxazine-d5 Hydrochloride, is a precise process where the characterization of intermediate compounds is of critical importance. This step ensures that the isotopic label is correctly incorporated and that the structural integrity of the molecule is maintained throughout the synthetic pathway. Proper characterization of intermediates helps in optimizing reaction conditions and preventing the propagation of impurities into the final active pharmaceutical ingredient (API).
Identification of Novel Synthetic Intermediates
The synthesis of viloxazine and its deuterated analogues involves several key intermediate compounds. The established route for viloxazine hydrochloride involves reacting 2-ethoxyphenol (B1204887) with epichlorohydrin to form an epoxide intermediate, which then undergoes further reactions to form the final morpholine ring structure. chemicalbook.comgoogleapis.com
For the synthesis of rac-Viloxazine-d5 Hydrochloride, the introduction of deuterium typically occurs via the use of a deuterated reagent. A documented method involves the alkylation of 2-(benzyloxy)phenol with [2H5]ethyl iodide to introduce the pentadeuteroethoxy group. iaea.org Subsequent steps lead to the formation of key deuterated intermediates.
Recent advancements in synthetic methodology have also identified novel intermediates in alternative pathways for viloxazine synthesis. One such route avoids potentially toxic materials like aminoethyl hydrogen sulfate. google.comgoogle.com In this process, a key epoxide intermediate is reacted with N-benzyl-aminoethanol, leading to the formation of a previously unidentified intermediate compound, "Diol 1". google.comgoogle.com This diol is then cyclized to form the viloxazine structure. While developed for non-deuterated viloxazine, this pathway and its novel intermediate are relevant for producing highly pure deuterated analogues.
The table below details key synthetic intermediates in the production of rac-Viloxazine-d5.
| Intermediate Compound Name | Role in Synthesis | Reference |
| 1,2-epoxy-3-(2'-pentadeuteroethoxy-phenoxy)propane | Key deuterated epoxide intermediate formed after introducing the d5-ethoxy group. | iaea.org |
| [2H5]Viloxazine | The deuterated free base of viloxazine before conversion to the hydrochloride salt. | iaea.org |
| Diol 1 | A novel intermediate formed from the reaction of an epoxide and N-benzyl-aminoethanol in an alternative synthetic route. | google.comgoogle.com |
| 1-(2-ethoxyphenoxy)-2,3-epoxypropane ("Epoxide 1") | A crucial epoxide intermediate in many viloxazine syntheses, which would be deuterated for the d5 variant. | chemicalbook.comgoogle.comgoogle.com |
Analytical Techniques for Confirming Deuterium Content and Purity
Confirming the isotopic purity and the precise location of deuterium atoms in rac-Viloxazine-d5 Hydrochloride and its intermediates is essential. A combination of advanced analytical techniques is employed for this purpose. rsc.org
Mass Spectrometry (MS) is a primary tool for determining isotopic enrichment. almacgroup.com High-resolution mass spectrometry (HR-MS), often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), allows for the accurate measurement of the mass-to-charge ratio of the molecule. rsc.orgnih.gov This enables the quantification of the relative abundance of the deuterated species compared to any remaining non-deuterated or partially deuterated molecules. researchgate.net Advances in Time-of-Flight (TOF) mass spectrometry have significantly improved the resolution between isotopes, allowing for more accurate quantification. almacgroup.com The general procedure involves comparing the measured isotope distribution with a calculated theoretical distribution to determine the level of enrichment. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy provides crucial information about the structural integrity of the compound and confirms the specific sites of deuteration. rsc.org
¹H NMR (Proton NMR) is used to verify the absence of hydrogen signals at the positions that have been deuterated.
²H NMR (Deuterium NMR) can be used to directly observe the deuterium nuclei, confirming their presence and location within the molecular structure.
Together, these methods provide a comprehensive characterization of the deuterated compound, ensuring both its chemical purity and its isotopic integrity. rsc.org The table below summarizes the key analytical techniques and their roles.
| Analytical Technique | Information Provided | Key Findings / Principles | Reference |
| High-Resolution Mass Spectrometry (HR-MS) | Determines isotopic enrichment and purity by accurately measuring molecular mass. | Allows for quantification of labeled composition by resolving isotopes with a high degree of mass accuracy. almacgroup.comresearchgate.netalmacgroup.com | rsc.org |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates the target compound from impurities before mass analysis, ensuring accurate purity assessment. | Used to determine the isotopic purity of the final API and intermediates. nih.govalmacgroup.com Can remove interferences and identify unknown impurities in the same analysis. almacgroup.com | nih.govalmacgroup.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the structural integrity and the specific location of deuterium atoms. | Confirms the positions of labeled atoms and provides insight into the relative percent isotopic purity. rsc.org | rsc.org |
Analytical Methodologies Utilizing Rac Viloxazine D5 Hydrochloride
Application as an Internal Standard in Bioanalytical Assays
In bioanalytical chemistry, the accurate quantification of drugs and their metabolites in complex biological matrices is paramount. rac Viloxazine-d5 Hydrochloride is widely employed as an internal standard (IS) to achieve this precision, especially in pharmacokinetic studies. An ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency and extraction recovery, but is mass-distinguishable, a role perfectly filled by stable isotope-labeled (SIL) compounds like this compound. medchemexpress.comnih.gov
Role in Quantitative Mass Spectrometry (MS) Applications
The use of a stable isotope-labeled internal standard is a cornerstone of robust quantitative mass spectrometry. medchemexpress.com this compound, being five mass units heavier than its unlabeled counterpart, provides a distinct mass-to-charge (m/z) ratio signal in the mass spectrometer. lgcstandards.comanalyticachemie.in This mass difference allows the instrument to differentiate between the analyte (Viloxazine) and the internal standard, while the chemical similarity ensures that any variations during sample processing and analysis affect both compounds equally.
During analysis, a known concentration of this compound is added to all samples, including calibration standards and unknown study samples. nih.gov The final quantitative measurement is based on the ratio of the MS response of the analyte to the MS response of the internal standard. This ratiometric approach corrects for potential variability introduced during sample preparation, injection volume, and ionization efficiency in the MS source, thereby significantly improving the accuracy and precision of the quantification of Viloxazine (B1201356) and its metabolites. nih.govnih.gov The deuterium (B1214612) labeling allows for precise tracking of the compound in biological systems, which is essential for studying its pharmacokinetics and metabolism.
Method Development and Validation for Quantification of Viloxazine and Metabolites
Developing and validating a bioanalytical method is a rigorous process governed by regulatory guidelines to ensure its reliability for intended applications. The use of this compound is integral to this process for Viloxazine assays.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the quantification of Viloxazine in biological fluids due to its high sensitivity and selectivity. researchgate.net Validated methods are designed to separate Viloxazine from its metabolites and other endogenous matrix components before detection. researchgate.net
In a typical LC-MS/MS protocol, chromatographic separation is achieved on a C18 reversed-phase column. researchgate.netnih.gov The mobile phase often consists of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous solution containing additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. researchgate.netresearchgate.net Detection is performed using a triple quadrupole mass spectrometer operating in the positive ion multiple reaction monitoring (MRM) mode. nih.gov Specific precursor-to-product ion transitions are monitored for both Viloxazine and the internal standard, this compound, to ensure specificity and minimize interferences.
Table 1: Example LC-MS/MS Parameters for Viloxazine Analysis
| Parameter | Condition |
|---|---|
| Chromatography | |
| Column | C18, 50 mm x 2.1 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic acid and 5 mM ammonium formate (B1220265) in water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 50 °C |
| Mass Spectrometry | |
| Ionization Mode | Positive Ion Electrospray (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Viloxazine Transition | e.g., m/z 442.4 → 155.3 |
| IS (Viloxazine-d5) Transition | e.g., m/z 447.4 → 160.3 |
Note: The specific m/z transitions and chromatographic conditions can vary between laboratories and instrument platforms. The transitions shown are illustrative based on similar compounds and general practice. researchgate.netnih.gov
The goal of sample preparation is to extract the analyte and internal standard from the biological matrix (e.g., plasma, tissue homogenates) while removing proteins and other interfering substances. Common techniques include:
Protein Precipitation (PPT): This is a rapid and straightforward method where a cold organic solvent, such as acetonitrile or methanol, is added to the plasma sample. researchgate.net This denatures and precipitates the proteins, which are then removed by centrifugation. The resulting supernatant, containing Viloxazine and this compound, is then typically evaporated and reconstituted in a solution compatible with the LC-MS system before injection.
Liquid-Liquid Extraction (LLE): This technique involves extracting the analytes from the aqueous biological sample into an immiscible organic solvent. It offers cleaner extracts than PPT but is more labor-intensive.
Solid-Phase Extraction (SPE): SPE provides the cleanest samples by using a solid sorbent to selectively bind the analytes of interest while matrix components are washed away. The analytes are then eluted with a small volume of an appropriate solvent. This method is highly efficient but also the most complex and costly of the three.
The choice of sample preparation method depends on the required sensitivity, the complexity of the matrix, and the desired sample throughput. For routine analysis, protein precipitation is often sufficient. researchgate.net
Reference Standard Applications in Pharmaceutical Analysis
Beyond its role as an internal standard, this compound also serves as a reference standard in pharmaceutical analysis. A reference standard is a highly purified compound used as a measurement benchmark for quality control and method validation. pharmacompass.comsynzeal.com
Use in Quality Control (QC) and Analytical Method Validation (AMV)
In the context of pharmaceutical manufacturing and quality control, analytical methods must be validated to ensure they are fit for purpose. synzeal.com this compound can be used during the validation of analytical methods designed to identify and quantify Viloxazine.
During method validation, the reference standard helps to establish key performance characteristics of the assay, such as:
Specificity: Demonstrating that the analytical signal is unequivocally attributable to Viloxazine, without interference from impurities, degradation products, or the matrix. The distinct mass of the deuterated standard helps confirm the identity of the analyte peak.
Linearity: Confirming that the method's response is directly proportional to the concentration of the analyte over a given range.
Accuracy and Precision: Assessing the closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively. researchgate.net
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified. researchgate.net
In routine QC testing of the final drug product, while the primary reference standard is typically the unlabeled Viloxazine, the deuterated standard is crucial for the validated bioanalytical methods used in supporting clinical trials and post-market surveillance. fda.gov
Table 2: Summary of Validation Parameters Assessed Using Reference Standards
| Validation Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Specificity | Ability to assess the analyte in the presence of components that may be expected to be present. | No significant interference at the retention time of the analyte and IS. |
| Linearity | Proportionality of response to concentration. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Closeness of test results to the true value. | Within ±15% of nominal value (±20% at LLOQ) |
| Precision | Degree of agreement among individual test results. | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Recovery | The extraction efficiency of an analytical method. | Consistent, precise, and reproducible. |
Acceptance criteria are based on general regulatory guidelines for bioanalytical method validation.
Traceability and Pharmacopeial Standard Compliance
The traceability of analytical measurements to recognized standards is a cornerstone of quality assurance in the pharmaceutical industry. For this compound, which is primarily utilized as an internal standard in bioanalytical methods, its traceability is established through the use of highly purified and well-characterized reference materials. simsonpharma.commedchemexpress.com These reference standards are typically accompanied by a Certificate of Analysis (CoA), which provides detailed information about the compound's identity, purity, and concentration. simsonpharma.com
While major pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide monographs for Viloxazine Hydrochloride, specific monographs for the deuterated analog, this compound, are not currently established. pharmaoffer.compharmacompass.compharmacompass.com Therefore, compliance with pharmacopeial standards for this compound is indirectly achieved by adhering to the general principles of bioanalytical method validation outlined by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). outsourcedpharma.comeuropa.eu
These guidelines emphasize the importance of using a well-characterized internal standard to ensure the accuracy and reproducibility of the analytical method. europa.eugmp-compliance.org The purity of this compound reference standards is often determined by High-Performance Liquid Chromatography (HPLC) and is typically specified to be greater than 95%. lgcstandards.com The use of such a high-purity, stable isotope-labeled internal standard allows for the precise and accurate quantification of viloxazine in complex biological matrices by correcting for variability in sample preparation and instrument response. lgcstandards.comdrugs.com
The validation of analytical methods employing this compound as an internal standard involves a comprehensive assessment of various parameters to demonstrate its suitability for the intended purpose. ijpsdronline.comijpsdronline.com These validation studies are conducted in accordance with ICH and FDA guidelines and typically include the evaluation of specificity, linearity, accuracy, precision, and stability. outsourcedpharma.comeuropa.euijpsdronline.com
Key Aspects of Analytical Method Validation:
| Validation Parameter | Description | Typical Acceptance Criteria (based on ICH/FDA Guidelines) |
| Specificity/Selectivity | The ability of the method to differentiate and quantify the analyte from other components in the sample, including metabolites and matrix components. | No significant interference at the retention time of the analyte and internal standard. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | The closeness of the mean test results obtained by the method to the true concentration of the analyte. | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification). |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at the Lower Limit of Quantification). |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentrations should remain within acceptable limits of the nominal concentration. |
Research Findings in Analytical Applications
The primary application of this compound is as an internal standard in the quantitative analysis of viloxazine in biological samples, most notably in pharmacokinetic studies. drugs.com The deuterium labeling provides a mass shift that allows for its differentiation from the unlabeled viloxazine by a mass spectrometer, while its chemical properties remain nearly identical, ensuring similar behavior during sample extraction and chromatographic separation. medchemexpress.com
A key analytical technique employing this deuterated standard is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity for the quantification of drugs and their metabolites in complex biological fluids such as plasma and urine. drugs.com
In a study investigating the potential drug-drug interactions of viloxazine, an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was utilized for the analysis of viloxazine in human plasma. drugs.com The method employed this compound as the internal standard. The analysis was performed using positive electrospray ionization and multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for both viloxazine and its deuterated internal standard. drugs.com
LC-MS/MS Parameters for Viloxazine Quantification:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Viloxazine | 238 | 100 |
| rac Viloxazine-d5 | 243 | 56 |
Data sourced from a pharmacokinetic study of coadministered viloxazine extended-release and lisdexamfetamine. drugs.com
The development and validation of such LC-MS/MS methods are critical for obtaining reliable data in clinical trials and other research settings. The use of this compound as an internal standard is integral to achieving the required accuracy and precision, thereby ensuring the integrity of the pharmacokinetic data generated. outsourcedpharma.comeuropa.eudrugs.com
Metabolic Research and Biotransformation Pathways: Applications of Rac Viloxazine D5 Hydrochloride
Elucidation of Viloxazine (B1201356) Metabolic Pathways Using Deuterated Tracers
Deuterated tracers like rac Viloxazine-d5 Hydrochloride are instrumental in metabolic studies. The deuterium (B1214612) atoms increase the mass of the molecule, allowing for clear differentiation from its non-labeled counterparts and endogenous substances during analysis by mass spectrometry. This technique, similar to the use of ¹⁴C-labeled compounds, enables precise tracking and quantification of the parent drug and its metabolites in biological samples such as plasma and urine. tandfonline.comnih.gov This process is critical for building a comprehensive metabolic map and understanding the disposition of the drug in the body.
Metabolic studies have revealed that the biotransformation of viloxazine varies significantly across different species. In humans, the principal metabolic pathway involves Phase I oxidation, specifically 5-hydroxylation of the phenyl ring, which is then followed by a Phase II conjugation reaction, glucuronidation. tandfonline.comnih.govresearchgate.net
Conversely, in rats, the major metabolic route is O-deethylation and subsequent sulfation; this pathway is only minor in humans. tandfonline.comnih.gov The metabolic profile in dogs—which includes hydroxylation of the phenyl ring followed by glucuronidation or sulfation, N-methylation, and oxidation of the morpholine (B109124) ring—more closely resembles that of humans. tandfonline.com Minor pathways in humans include oxidation of the morpholine ring. tandfonline.com
Table 1: Major and Minor Metabolic Pathways of Viloxazine in Different Species
| Species | Major Metabolic Pathway(s) | Minor Metabolic Pathway(s) |
|---|---|---|
| Humans | 5-hydroxylation followed by glucuronidation. tandfonline.comnih.gov | O-deethylation, oxidation of the morpholine ring. tandfonline.com |
| Rats | O-deethylation and sulfation. tandfonline.comnih.gov | 5-hydroxylation followed by glucuronidation. nih.govresearchgate.net |
| Dogs | Phenyl ring hydroxylation with glucuronidation/sulfation, N-methylation, morpholine ring oxidation. tandfonline.com | Not specified. |
Through the use of advanced analytical techniques, researchers have identified and characterized several key metabolites of viloxazine in humans.
The most significant metabolite found in human plasma and urine is 5-hydroxyviloxazine (B12724933) glucuronide . tandfonline.comnih.govpharmgkb.org This metabolite is the result of the two-step major metabolic pathway: initial hydroxylation at the 5-position of the phenyl ring to form 5-hydroxyviloxazine, followed by conjugation with glucuronic acid. tandfonline.comnih.govpharmgkb.org The specific site of hydroxylation was confirmed by synthesizing various isomers and comparing them to the metabolite found in vivo. tandfonline.com
Another important metabolite identified in humans is a unique N-carbamoyl glucuronide . tandfonline.comnih.gov This compound is formed through a Phase II conjugation process and is considered a stable metabolite. nih.govresearchgate.net In addition to these major metabolites, minor amounts of the unconjugated 5-hydroxyviloxazine are also detected. tandfonline.com
Table 2: Characterized Metabolites of Viloxazine in Humans
| Metabolite | Metabolic Pathway | Significance |
|---|---|---|
| 5-hydroxyviloxazine glucuronide | 5-hydroxylation (Phase I) followed by glucuronidation (Phase II). nih.gov | Major metabolite in plasma and urine. tandfonline.com |
| N-carbamoyl glucuronide | Glucuronidation (Phase II). nih.gov | Unique and stable metabolite. nih.govresearchgate.net |
| 5-hydroxyviloxazine | 5-hydroxylation (Phase I). nih.gov | Primary oxidative metabolite; precursor to the major glucuronide conjugate. tandfonline.com |
| Desethyl viloxazine sulfate (B86663) | O-deethylation (Phase I) followed by sulfation (Phase II). tandfonline.com | Major metabolite in rats; minor in humans. tandfonline.com |
Enzyme Kinetics and Isotope Effects in Biotransformation
The biotransformation of viloxazine is mediated by several enzyme families, primarily Cytochrome P450 (CYP) for Phase I oxidation and Uridine Diphosphate Glucuronosyltransferase (UGT) for Phase II conjugation. The use of deuterated compounds like this compound is particularly relevant for studying enzyme kinetics and the deuterium kinetic isotope effect (KIE), where the stronger carbon-deuterium bond can slow down metabolic reactions where this bond cleavage is the rate-limiting step. nih.govportico.orgnih.gov
Viloxazine also interacts with CYP1A2 , acting as a strong inhibitor of this enzyme. nih.govnih.govnih.gov While CYP1A2's role in viloxazine metabolism is considered minor, its inhibition is a key factor in potential drug-drug interactions. nih.govnih.gov Other enzymes, including CYP2B6, CYP2C9, CYP2C19, and CYP3A4, have minor roles in the metabolism of viloxazine. nih.gov Viloxazine itself is a weak inhibitor of CYP2D6 and CYP3A4. nih.govresearchgate.netnih.gov
Kinetic analysis of 5-hydroxyviloxazine formation in human liver microsomes determined the Michaelis-Menten constant (Km) to be 35.2 ± 9.4 µM and the maximum reaction velocity (Vmax) to be 64.3 ± 4.7 pmol/min/mg. researchgate.net
Following Phase I oxidation, the resulting hydroxylated metabolites of viloxazine undergo Phase II conjugation, primarily through glucuronidation. This process is catalyzed by UGT enzymes, which are the second most important family of drug-metabolizing enzymes. The glucuronidation of 5-hydroxyviloxazine to form the major metabolite, 5-hydroxyviloxazine glucuronide, is specifically mediated by the enzymes UGT1A9 and UGT2B15 . nih.govnih.govdrugbank.com These UGT isoforms are highly expressed in the liver and play a crucial role in the detoxification and elimination of many drugs and endogenous compounds. nih.govnih.gov
Table 3: Key Enzymes in Viloxazine Biotransformation
| Enzyme Family | Specific Enzyme | Role in Viloxazine Metabolism |
|---|---|---|
| Cytochrome P450 (Phase I) | CYP2D6 | Primary enzyme for 5-hydroxylation. nih.govnih.gov |
| CYP1A2 | Minor metabolic role; strongly inhibited by viloxazine. nih.gov | |
| CYP3A4, CYP2B6, etc. | Minor metabolic roles. nih.gov | |
| UDP-Glucuronosyltransferase (Phase II) | UGT1A9 | Glucuronidation of 5-hydroxyviloxazine. nih.govnih.gov |
| UGT2B15 | Glucuronidation of 5-hydroxyviloxazine. nih.govnih.govdrugbank.com |
Comparing the metabolic stability of a deuterated compound to its non-deuterated parent is a key application of isotopic labeling in drug development. The principle behind this is the kinetic isotope effect (KIE), which arises because a carbon-deuterium (C-D) bond is stronger and has a lower vibrational energy than a carbon-hydrogen (C-H) bond. portico.orgtaylorandfrancis.com Consequently, more energy is required to break a C-D bond, which can lead to a slower rate of metabolism if this bond cleavage is part of the rate-determining step of an enzymatic reaction. nih.govtaylorandfrancis.com
For a drug like viloxazine, selective deuteration at metabolically active sites can enhance its metabolic stability. For instance, replacing hydrogen atoms with deuterium on the phenyl ring could theoretically slow down the primary CYP2D6-mediated 5-hydroxylation. This would decrease the rate of formation of 5-hydroxyviloxazine and its subsequent glucuronide, potentially increasing the half-life of the parent drug. juniperpublishers.com
However, deuteration can sometimes lead to "metabolic switching," where the metabolic burden is shifted to an alternative, non-deuterated site on the molecule. nih.govjuniperpublishers.com The effects of deuteration are not always predictable and must be confirmed experimentally. researchgate.net Studies comparing deuterated and non-deuterated analogues in liver microsomes can quantify these differences, showing changes in intrinsic clearance (CLint) and metabolite formation rates. nih.gov For this compound, the position of the five deuterium atoms would determine which metabolic pathway is most affected, providing a powerful tool to modulate its pharmacokinetic profile.
Table 4: Conceptual Comparison of Metabolic Stability Based on Deuteration Site
| Deuteration Site on Viloxazine | Potentially Affected Pathway | Expected Outcome on Stability | Principle |
|---|---|---|---|
| Phenyl Ring (e.g., C5-position) | 5-hydroxylation (CYP2D6) | Increased stability of parent drug; slower formation of 5-hydroxyviloxazine. | KIE slows the rate-limiting Phase I oxidation step. nih.gov |
| Ethoxy Group | O-deethylation (minor pathway) | Minor increase in overall stability; potential metabolic switching to hydroxylation. | KIE slows a minor metabolic route, possibly redirecting metabolism. juniperpublishers.com |
| Morpholine Ring | Morpholine oxidation (minor pathway) | Minor increase in overall stability. | KIE slows a minor metabolic route. juniperpublishers.com |
Species-Specific Metabolic Profiles in Preclinical Models
The biotransformation of a drug candidate can vary significantly between different species. Understanding these differences is critical in preclinical development to accurately predict human pharmacokinetics and metabolic profiles. In vitro systems, such as liver microsomes and hepatocytes from different species, are invaluable tools for elucidating these species-specific metabolic pathways.
Significant differences are observed when comparing the in vitro metabolism of viloxazine in rodent (specifically rat) and human systems. These distinctions highlight the importance of selecting appropriate animal models for toxicological and pharmacological studies.
In humans, viloxazine is primarily metabolized through aromatic hydroxylation followed by conjugation. The main metabolic pathway involves 5-hydroxylation of the phenyl ring, a reaction primarily mediated by the cytochrome P450 enzyme CYP2D6. nih.govnih.gov This is followed by a Phase II conjugation step, specifically glucuronidation of the newly formed hydroxyl group, to produce 5-hydroxyviloxazine glucuronide. nih.gov The enzymes UGT1A9 and UGT2B15 have been identified as key players in this glucuronidation process. frontiersin.org Another unique metabolite found in humans is an N-carbamoyl glucuronide, which is considered a stable Phase II conjugate. nih.govresearchgate.net
In contrast, the metabolic profile in rats is markedly different. The major biotransformation route in rats is O-deethylation, with subsequent sulfation. nih.govtandfonline.com The 5-hydroxylation pathway, which is dominant in humans, is only a minor route in rats. nih.govresearchgate.nettandfonline.com This fundamental difference means that the primary metabolites found in rat plasma and excreta are distinct from those found in humans. While viloxazine is extensively metabolized in both species, the rat's reliance on O-deethylation and sulfation stands in stark contrast to the human focus on hydroxylation and glucuronidation. tandfonline.com The human metabolic profile more closely resembles that seen in dogs rather than rats. tandfonline.com
These divergent pathways underscore the potential for species-specific differences in drug clearance, efficacy, and toxicity, driven by the varying expression and activity of metabolic enzymes like CYP2D6.
Interactive Data Table: Comparison of Viloxazine Metabolism
| Feature | Human In Vitro Systems | Rodent (Rat) In Vitro Systems |
| Major Metabolic Pathway | 5-Hydroxylation followed by Glucuronidation nih.govtandfonline.com | O-deethylation followed by Sulfation nih.govtandfonline.com |
| Primary Enzyme (Phase I) | CYP2D6 nih.govnih.gov | Not specified |
| Primary Conjugation (Phase II) | Glucuronidation (UGT1A9, UGT2B15) nih.govfrontiersin.org | Sulfation tandfonline.com |
| Key Metabolites | 5-hydroxyviloxazine glucuronide, N-carbamoyl glucuronide nih.govresearchgate.net | O-desethylviloxazine sulfate tandfonline.com |
| 5-Hydroxylation Pathway | Major nih.gov | Minor nih.govtandfonline.com |
| O-deethylation Pathway | Nearly absent tandfonline.com | Major tandfonline.com |
Deuterated compounds, such as this compound, are powerful tools in comparative metabolism studies. Deuteration involves the selective replacement of one or more hydrogen atoms in a molecule with its heavier isotope, deuterium. juniperpublishers.com This substitution creates a stronger carbon-deuterium (C-D) bond compared to the original carbon-hydrogen (C-H) bond.
The primary utility of this modification stems from the "kinetic isotope effect." nih.gov Because the C-D bond is more stable, it is harder to break, which can significantly slow down metabolic reactions that involve the cleavage of that specific bond. juniperpublishers.comnih.gov This effect allows researchers to investigate metabolic pathways with high precision.
In the context of comparative studies, this compound can be used to:
Identify Metabolic "Soft Spots": By strategically placing deuterium atoms on sites susceptible to metabolism (like the ethyl group or the phenyl ring in viloxazine), researchers can observe how this slows down biotransformation. This helps confirm the primary sites of metabolic attack.
Investigate Metabolic Switching: When a primary metabolic pathway is slowed by deuteration, the drug's metabolism may shift to alternative, secondary pathways. nih.govacs.org This phenomenon, known as metabolic switching or shunting, can reveal minor metabolic routes that might otherwise be overlooked. juniperpublishers.com By comparing the metabolite profile of deuterated viloxazine with its non-deuterated counterpart in both human and rodent systems, researchers can gain a more complete map of all potential biotransformation routes.
Serve as an Internal Standard: Deuterated molecules are ideal for use as internal standards in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). Because they have nearly identical chemical properties to the parent drug but a different mass, they can be used to accurately quantify the concentration of the non-deuterated drug and its metabolites in biological samples.
The use of deuterated analogs like this compound provides a more nuanced understanding of the differences between species. It helps to clarify why a particular pathway is dominant in one species but not another and can aid in building more predictive models of human drug metabolism.
Preclinical Pharmacokinetic Investigations of Viloxazine: Role of Rac Viloxazine D5 Hydrochloride
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Preclinical Models
Preclinical studies in various animal models, including rats and dogs, have been fundamental in characterizing the pharmacokinetic profile of viloxazine (B1201356). These in vivo ADME investigations have demonstrated that viloxazine is effectively absorbed following oral administration and is subject to extensive metabolism across different species. researchgate.net The metabolic pathways, however, show notable differences between preclinical models. In rats, the predominant metabolic route involves O-deethylation followed by sulfation. tandfonline.com Conversely, in dogs, the primary metabolic transformations include hydroxylation of the phenyl ring with subsequent conjugation, N-methylation, the formation of an N-methyl-N-oxide, and oxidation of the morpholine (B109124) ring. tandfonline.com
Accurate quantification of viloxazine and its metabolites in complex biological matrices is critical for defining its pharmacokinetic properties. This is achieved using sensitive bioanalytical methods, typically liquid chromatography with tandem mass spectrometry (LC-MS/MS). The precision of these assays relies on the use of a stable isotope-labeled internal standard, such as rac Viloxazine-d5 Hydrochloride . This deuterated analog is chemically identical to viloxazine but has a higher molecular weight, allowing it to be distinguished by the mass spectrometer. Its inclusion in the analysis corrects for variability during sample preparation and analysis, ensuring highly accurate and precise measurement of the non-labeled drug and its metabolites.
In preclinical studies, this methodology has been used to identify and quantify numerous metabolites. In male rat plasma, as many as 14 distinct quantifiable metabolites have been observed, with 13 found in female rat plasma. tandfonline.com Studies using [¹⁴C]-viloxazine have provided detailed profiles of metabolites in rat plasma, urine, and feces, illustrating the extensive biotransformation of the parent compound. tandfonline.com
A key application of this quantitative analysis has been in microdialysis studies to measure unbound viloxazine concentrations directly within the brain tissue of freely moving rats. This provides crucial data on target site exposure.
Interactive Table: Viloxazine Concentration in Rat Brain Interstitial Fluid (ISF) This table shows the peak concentration (Cmax) of unbound viloxazine in the medial prefrontal cortex (mPFC) of Sprague-Dawley rats following a single intraperitoneal (i.p.) dose. The time to reach this peak concentration (Tmax) was 60 minutes for all doses.
| Dose (mg/kg, i.p.) | Cmax in mPFC ISF (µM) (Mean ± SEM) |
| 1 | 0.088 ± 0.003 |
| 3 | 0.184 ± 0.057 |
| 10 | 1.128 ± 0.413 |
| 30 | 3.125 ± 1.344 |
| Data sourced from a microdialysis study in rats. nih.gov |
The determination of exposure parameters such as maximum plasma concentration (Cmax) and the area under the concentration-time curve (AUC) is essential for understanding the relationship between administration and systemic exposure. In preclinical species, these parameters help correlate exposure levels with pharmacological activity and provide a basis for predicting human pharmacokinetics.
While comprehensive tables of plasma Cmax and AUC in preclinical species are detailed in specific study reports, published research highlights key findings. For instance, studies in rats have focused on establishing a dose that results in plasma concentrations comparable to those observed in humans at therapeutic doses. Unbound plasma concentrations of viloxazine in rats administered a 30 mg/kg dose were found to be comparable to the free drug concentrations in individuals with ADHD receiving clinically effective doses of viloxazine extended-release capsules. nih.govresearchgate.netconsensus.app In dogs, the half-life of viloxazine was determined to be approximately 2.5 to 3 hours. researchgate.net
Interactive Table: Key Pharmacokinetic Findings in Preclinical Species
| Species | Parameter | Value/Observation | Source |
| Rat | Plasma Protein Binding | 60% (unbound fraction = 40%) | researchgate.net |
| Rat | Exposure Equivalence | 30 mg/kg dose yields plasma concentrations comparable to human therapeutic levels. | nih.govconsensus.app |
| Dog | Half-life (t½) | 2.5 - 3 hours | researchgate.net |
Tissue Distribution Profiling Using Isotopic Labeling
Isotopic labeling, particularly with Carbon-14 ([¹⁴C]-viloxazine), is a powerful technique for tracing the distribution of a drug and its metabolites throughout the body. Following administration of [¹⁴C]-viloxazine in animal models, the radioactivity can be measured in various organs and tissues to create a comprehensive distribution profile. These studies have shown that viloxazine exhibits moderate tissue penetration. hmpgloballearningnetwork.com
Quantitative bioanalysis in specific organs provides insight into where the drug accumulates and where it may exert its effects. A critical organ system for viloxazine is the central nervous system (CNS). Studies in rats have confirmed the presence of viloxazine and its metabolites in the brain. An early study detected a dealkylated metabolite of viloxazine in brain extracts, providing initial evidence of CNS penetration. researchgate.net More recent and quantitative studies using microdialysis have measured the concentration of unbound viloxazine directly in the interstitial fluid of the rat prefrontal cortex, confirming that the parent drug reaches this key brain region. nih.govnih.gov
Confirming that a centrally acting drug penetrates the blood-brain barrier and localizes in relevant brain regions is a cornerstone of preclinical development. Microdialysis experiments in freely-moving rats have provided definitive evidence of viloxazine's brain penetration. nih.gov These studies not only quantified viloxazine concentrations in the prefrontal cortex (PFC) but also measured the resulting neurochemical changes. Administration of viloxazine was shown to significantly increase extracellular levels of norepinephrine (B1679862), dopamine (B1211576), and serotonin (B10506) in the rat PFC. nih.govnih.gov This demonstrates that viloxazine not only enters the brain but is also pharmacologically active at doses that produce plasma concentrations relevant to human clinical use. nih.govconsensus.app The ability to modulate these key neurotransmitters in a brain region strongly implicated in the pathophysiology of ADHD underscores the significance of its CNS penetration. nih.govnih.gov
Excretion Pathway Characterization
Understanding the routes and rate of elimination of a drug and its metabolites is crucial for a complete pharmacokinetic profile. For viloxazine, preclinical studies have consistently shown that the primary route of elimination is via the kidneys. researchgate.net
Following a single oral dose of [¹⁴C]-viloxazine to rats, the majority of the radioactivity is rapidly excreted. tandfonline.com Detailed mass balance studies show that approximately 88% of the administered radioactive dose is eliminated within the first 24 hours. tandfonline.com Over a 168-hour collection period, urine was the principal route of elimination, accounting for about 82-84% of the dose in both male and female rats. tandfonline.com A much smaller amount, approximately 5-6%, was recovered in the feces, indicating that biliary excretion is a minor pathway for elimination in this species. tandfonline.comdrugbank.com Less than 15% of the total dose is excreted as the unchanged parent drug, confirming the extensive metabolic clearance of viloxazine in preclinical models. drugbank.com
Renal Elimination Pathways in Preclinical Models
Preclinical research has consistently identified renal excretion as the principal route of elimination for viloxazine and its metabolites across multiple animal species. nih.govtandfonline.comtandfonline.com Studies involving the administration of 14C-labeled viloxazine have been instrumental in quantifying the extent of its clearance through the kidneys. nih.gov
In comprehensive metabolism studies, approximately 90% of a radiolabeled viloxazine dose was recovered in the urine within 24 hours of administration. tandfonline.com Investigations in rats demonstrated that radioactivity was rapidly excreted, with urine accounting for the vast majority of the eliminated dose. tandfonline.com Specifically, over a 168-hour collection period, approximately 84.2% and 82.0% of the administered radioactive dose was found in the urine of male and female rats, respectively. tandfonline.com These findings underscore the kidney's primary role in clearing the compound from the body.
The metabolic profile in urine reveals extensive biotransformation of viloxazine. In rats, the major metabolic pathway is O-deethylation and subsequent sulfation. tandfonline.compharmgkb.org Unchanged viloxazine is found only in small amounts in the urine, which contains as many as 15 distinct metabolites. tandfonline.com The primary metabolite identified in rat urine is desethyl viloxazine sulfate (B86663). tandfonline.com Other metabolic processes include hydroxylation of the phenyl ring and oxidation of the morpholine ring, followed by glucuronidation. tandfonline.com A novel polar metabolite, appearing to be a conjugate with both sulphate and hippurate, has also been isolated from rat urine. nih.gov In beagle dogs, the metabolic pathways leading to urinary excretion include hydroxylation of the phenyl ring, N-methylation, the formation of an N-methyl-N-oxide, and oxidation of the oxazine (B8389632) ring. nih.govtandfonline.com
The table below summarizes the key findings related to the renal elimination of viloxazine in preclinical models.
| Species | Percentage of Dose in Urine | Timeframe (Post-Dose) | Major Urinary Metabolites/Pathways |
| Rat | ~82-84% tandfonline.com | 168 hours tandfonline.com | O-deethylation and sulfation (e.g., desethyl viloxazine sulfate). tandfonline.com |
| Dog | Major route of elimination nih.gov | Not specified | Phenyl ring hydroxylation and conjugation, N-methylation. nih.govtandfonline.com |
| General Animal Models | ~90% tandfonline.com | 24 hours tandfonline.com | Extensive metabolism nih.gov |
Biliary and Fecal Excretion in Preclinical Models
In contrast to the extensive renal clearance, biliary and fecal excretion constitute a minor pathway for the elimination of viloxazine in preclinical models. nih.govtandfonline.com Studies utilizing radiolabeled viloxazine have shown that a very small fraction of the administered dose is excreted via the feces. tandfonline.comtandfonline.com
The following table presents the data on the fecal excretion of viloxazine in preclinical studies.
| Species | Percentage of Dose in Feces | Timeframe (Post-Dose) |
| Rat | ~5.4-6.4% tandfonline.com | 168 hours tandfonline.com |
| General Animal Models | ≤1% tandfonline.com | Not specified |
Preclinical Pharmacodynamic and Mechanistic Studies: Analytical Contribution of Rac Viloxazine D5 Hydrochloride
Neurotransmitter System Modulation in Preclinical Models
Preclinical studies utilizing analytical standards like rac Viloxazine-d5 Hydrochloride have been instrumental in elucidating the neuropharmacological profile of viloxazine (B1201356). Research indicates that its mechanism of action involves a complex modulation of multiple neurotransmitter systems, primarily the norepinephrine (B1679862) and serotonin (B10506) systems, and secondarily the dopamine (B1211576) system. nih.govnih.gov
Norepinephrine Transporter (NET) Inhibition Studies (in vitro and in vivo preclinical)
Viloxazine demonstrates moderate but significant inhibitory activity at the norepinephrine transporter (NET). nih.gov In vitro binding and functional assays have consistently shown its affinity for NET. These studies report an inhibitory constant (Ki) of 0.63 μM and a half-maximal inhibitory concentration (IC50) of 0.2 μM for viloxazine at the NET. frontiersin.org
In vivo microdialysis studies in rats corroborate these findings, demonstrating that viloxazine administration leads to a significant increase in extracellular norepinephrine levels in the prefrontal cortex (PFC). nih.govdovepress.com This effect is dose-dependent and observed at concentrations comparable to those used in clinical settings. nih.gov The increase in synaptic norepinephrine is further supported by a concurrent decrease in its metabolite, 3,5-dihydroxyphenylglycol (DHPG), confirming that the mechanism is indeed NET inhibition rather than norepinephrine release. nih.gov
Table 1: In Vitro Transporter Inhibition Profile of Viloxazine
| Transporter | Parameter | Value (nM) |
| Norepinephrine Transporter (NET) | Ki | 630 frontiersin.org |
| Norepinephrine Transporter (NET) | IC50 | 200 frontiersin.org |
| Serotonin Transporter (SERT) | Ki | >10,000 nih.gov |
| Dopamine Transporter (DAT) | KD | >100,000 nih.gov |
Serotonergic Receptor Interactions (in vitro functional assays)
Beyond its effects on norepinephrine, viloxazine exhibits significant modulatory activity on specific serotonin receptor subtypes. nih.gov Unlike many antidepressants, it has very low affinity for the serotonin transporter (SERT), indicating its serotonergic effects are not mediated by reuptake inhibition. nih.govnih.gov Instead, its activity is focused on direct receptor interaction.
In vitro functional assays have identified viloxazine as an antagonist of the 5-HT2B receptor. nih.govfrontiersin.org It demonstrates this antagonistic activity with a half-maximal inhibitory concentration (IC50) of 27.0 µM and an equilibrium dissociation constant (KB) of 4.2 µM. nih.gov The antagonism at 5-HT2B receptors located on GABAergic interneurons is hypothesized to reduce inhibitory tone, thereby contributing to an increase in serotonin levels in brain regions like the prefrontal cortex. nih.govnih.gov
Conversely, viloxazine acts as an agonist at the 5-HT2C receptor. nih.govfrontiersin.org Functional assays show it activates this receptor with a half-maximal effective concentration (EC50) of 32.0 µM and achieves a maximal effect (Emax) of 78.6%. nih.gov Agonism at 5-HT2C receptors is known to play a role in regulating both serotonin and dopamine transmission in brain pathways relevant to impulse control and emotional regulation. nih.govnih.gov
Table 2: In Vitro Functional Activity of Viloxazine at Serotonin Receptors
| Receptor | Activity | Parameter | Value (µM) |
| 5-HT2B | Antagonism | IC50 | 27.0 nih.gov |
| 5-HT2B | Antagonism | KB | 4.2 nih.gov |
| 5-HT2C | Agonism | EC50 | 32.0 nih.gov |
Viloxazine has been evaluated against a panel of other serotonin receptor subtypes, where it generally shows low to negligible activity. nih.gov In functional assays, it displayed no agonist effect at the 5-HT2A receptor at concentrations up to 300 µM and only very weak antagonism (IC50 > 300 µM). nih.gov Similarly, at the 5-HT7 receptor, it showed no agonistic activity and only low-potency antagonism at high concentrations. nih.govnih.gov Viloxazine was found to be practically devoid of significant functional activity at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT6 receptors. nih.gov
Dopaminergic System Modulation in Preclinical Brain Regions (e.g., prefrontal cortex, nucleus accumbens, amygdala)
Viloxazine also modulates the dopaminergic system, although this effect is considered indirect. nih.gov It has a negligible affinity for the dopamine transporter (DAT). nih.gov However, in vivo microdialysis studies in rats have shown that viloxazine administration significantly increases extracellular dopamine levels in the prefrontal cortex. nih.govdovepress.com This effect is attributed to the fact that in the PFC, dopamine reuptake is primarily handled by the norepinephrine transporter (NET), which viloxazine inhibits. nih.govnih.gov Moderate increases in dopamine have also been observed in the amygdala and, to a lesser extent, the nucleus accumbens following viloxazine administration in preclinical models. nih.gov
Microdialysis Studies in Freely Moving Animals
Microdialysis studies in freely moving rats have been instrumental in elucidating the in vivo effects of viloxazine on neurotransmitter levels in key brain regions. nih.govdrugbank.com These experiments, often conducted in Sprague-Dawley rats, measure the extracellular concentrations of monoamines following viloxazine administration. nih.govdovepress.com
In one key study, viloxazine administered at 50 mg/kg intraperitoneally resulted in significant and distinct changes in the prefrontal cortex (PFC), nucleus accumbens (Acb), and amygdala (Amg). nih.govdovepress.com In the PFC, viloxazine produced a robust increase in extracellular norepinephrine (NE) and dopamine (DA), and a significant rise in serotonin (5-HT). dovepress.com Specifically, the peak increase from baseline for 5-HT in the PFC was approximately 506%. dovepress.com The elevation of these neurotransmitters was also observed in the Acb and Amg. nih.gov In the nucleus accumbens, viloxazine administration led to peak increases of 365% for 5-HT, 187% for NE, and 186% for DA compared to baseline. nih.gov
Table 1: Peak Extracellular Neurotransmitter Levels After Viloxazine Administration (50 mg/kg) in Rats
| Brain Region | Neurotransmitter | Peak Increase from Baseline (%) |
|---|---|---|
| Prefrontal Cortex (PFC) | Serotonin (5-HT) | 506 ± 133 |
| Nucleus Accumbens (Acb) | Serotonin (5-HT) | 365 ± 48 |
| Norepinephrine (NE) | 187 ± 28 | |
| Dopamine (DA) | 186 ± 18 |
Data sourced from microdialysis studies in freely moving rats. nih.gov
Direct and Indirect Effects on Dopamine Levels
The elevation of dopamine levels by viloxazine appears to be mediated through both indirect and direct mechanisms, though the indirect pathway is considered predominant. drugbank.com Viloxazine has a negligible affinity for the dopamine transporter (DAT), suggesting it does not directly block dopamine reuptake in the same manner as stimulants. nih.govwikipedia.org
The primary indirect mechanism for increased DA in the prefrontal cortex is attributed to viloxazine's inhibition of the norepinephrine transporter (NET). drugbank.comnih.gov In the PFC, NET is also responsible for the reuptake and clearance of DA; therefore, inhibiting NET leads to a secondary increase in extracellular dopamine concentrations. drugbank.comnih.govresearchgate.net
A potential direct mechanism involves viloxazine's activity at serotonin receptors. drugbank.com Specifically, its agonistic activity at the 5-HT2C receptor may facilitate dopamine release and enhance dopaminergic transmission. drugbank.comfrontiersin.org Conversely, viloxazine has a minimal effect on dopamine levels in the nucleus accumbens, a brain region strongly associated with reward and addiction. nih.govopenmedicalpublishing.orgtandfonline.com This regional selectivity, with robust DA elevation in the PFC but not the nucleus accumbens, is thought to contribute to its low potential for misuse. nih.govopenmedicalpublishing.orghcplive.com While some preclinical trials have shown increased dopamine in the amygdala and nucleus accumbens, the effect in the latter is considerably less than that observed with traditional stimulants. openmedicalpublishing.org
Cellular Uptake and Receptor Binding Assays (in vitro)
In vitro assays are crucial for dissecting the molecular targets of a compound. For viloxazine, a combination of radioligand binding and functional assays has provided a detailed profile of its interactions with monoamine transporters and receptors. nih.govdrugbank.com
Radioligand Binding Affinity Assays
Radioligand binding assays are used to determine the affinity of a compound for a specific target, typically expressed as an inhibition constant (Ki) or dissociation constant (KD). Viloxazine demonstrates a moderate affinity for the norepinephrine transporter (NET) and a significantly lower affinity for the serotonin transporter (SERT). nih.gov Its affinity for the dopamine transporter (DAT) is almost negligible. nih.govwikipedia.org
More recent studies have revealed that viloxazine also interacts with specific serotonin receptors. It shows notable affinity for the 5-HT2B and 5-HT2C receptors. nih.govwikipedia.org In contrast, its affinity for other receptors, such as the 5-HT1A, 5-HT2A, dopamine D2, alpha-1 and alpha-2 adrenergic, and muscarinic acetylcholine (B1216132) receptors, is very low (Ki >10,000 nM). wikipedia.org
Table 2: Binding Affinity of Viloxazine for Monoamine Transporters and Receptors
| Target | Species | Affinity Constant (Ki or KD) | Reference(s) |
|---|---|---|---|
| Norepinephrine Transporter (NET) | Human | 155 - 630 nM (KD) | wikipedia.org |
| Norepinephrine Transporter (NET) | Not Specified | 0.63 µM (Ki) | drugbank.comresearchgate.net |
| Serotonin Transporter (SERT) | Human | 17,300 nM (KD) | wikipedia.org |
| Dopamine Transporter (DAT) | Human | >100,000 nM (KD) | nih.govwikipedia.org |
| 5-HT2B Receptor | Not Specified | 6.40 µM (Ki) | researchgate.net |
| 5-HT2C Receptor | Not Specified | 3.90 µM (Ki) | researchgate.net |
| 5-HT7 Receptor | Not Specified | 1.9 µM (Ki) | tandfonline.com |
Binding affinities determined through in vitro radioligand competition assays.
Cellular Functional Activity Assays
Functional assays measure the biological effect of a compound's binding to its target, determining whether it acts as an inhibitor, activator (agonist), or blocker (antagonist). These studies confirm that viloxazine's binding to NET results in functional inhibition of norepinephrine reuptake. In assays using rat hypothalamic synaptosomes, viloxazine inhibited the uptake of [3H]-NE with a half-maximal inhibitory concentration (IC50) of 0.26 µM. nih.gov Its inhibitory effect on serotonin uptake is substantially weaker, with an IC50 of 257 µM in HEK293 cells expressing the human SERT. nih.gov
Functional assays have further characterized viloxazine's effects on serotonin receptors. It acts as an antagonist at the 5-HT2B receptor and as an agonist at the 5-HT2C receptor. nih.govdrugbank.comdrugbank.com This dual activity on serotonin receptors distinguishes its mechanism from pure norepinephrine reuptake inhibitors. nih.govdrugbank.com
Table 3: Functional Activity of Viloxazine in Cellular Assays
| Target/Assay | Activity Type | Potency (IC50 or EC50) | Emax | Reference(s) |
|---|---|---|---|---|
| Norepinephrine Transporter (NET) Uptake Inhibition | Inhibition | 0.26 µM (IC50) | Not Applicable | nih.gov |
| Serotonin Transporter (SERT) Uptake Inhibition | Inhibition | 257 µM (IC50) | Not Applicable | nih.gov |
| 5-HT2B Receptor | Antagonism | 27.0 µM (IC50) | Not Applicable | nih.govresearchgate.net |
| 5-HT2C Receptor | Agonism | 32.0 µM (EC50) | 78.6% | nih.govresearchgate.net |
| 5-HT7 Receptor | Antagonism | 6.7 µM (IC50) | Not Applicable | tandfonline.com |
Potency values determined from in vitro cellular functional assays. nih.govresearchgate.nettandfonline.com
Biochemical Pathway Analysis in Preclinical Systems (e.g., enzyme inhibition/activation)
Beyond its interaction with transporters and receptors, viloxazine's effect on enzymatic pathways has been investigated. One pivotal study revealed that viloxazine can act as a reversible and competitive inhibitor of both monoamine oxidase (MAO)-A and MAO-B. tandfonline.com In mitochondrial fractions and tissue homogenates from rats, viloxazine administration produced a time- and dose-dependent inhibition of MAO activity. tandfonline.com This inhibition of MAO, an enzyme critical for the degradation of monoamine neurotransmitters, contributes to the observed increases in norepinephrine, dopamine, and 5-HT concentrations. tandfonline.com
The primary biochemical action remains the inhibition of the norepinephrine transporter, which is itself a complex enzymatic process responsible for clearing norepinephrine from the synapse. drugbank.commacsenlab.com The modulation of serotonergic pathways through 5-HT2B antagonism and 5-HT2C agonism represents another key aspect of its biochemical profile, leading to downstream effects on neurotransmitter release. drugbank.comfrontiersin.org
In Vitro Drug Drug Interaction Profiling: Analytical Utility of Rac Viloxazine D5 Hydrochloride
Cytochrome P450 Enzyme Inhibition and Induction Studies (in vitro)
In vitro studies using human liver microsomes and hepatocytes are fundamental for predicting a drug's potential to inhibit or induce cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of numerous medications. nih.govresearchgate.net The DDI profile for viloxazine (B1201356) indicates specific interactions, particularly with CYP1A2. tandfonline.com
Viloxazine has been identified as a potent inhibitor of CYP1A2. researchgate.netnih.gov Studies in human liver microsomes demonstrated both reversible and time-dependent inhibition of this enzyme. researchgate.net The half-maximal inhibitory concentration (IC₅₀) for the reversible inhibition of CYP1A2 by viloxazine was determined to be 0.269 µM. tandfonline.comresearchgate.net Furthermore, viloxazine exhibited time-dependent inhibition with an IC₅₀ of 0.0436 µM following a 30-minute preincubation period. researchgate.net
In addition to inhibition, viloxazine has shown the potential to induce CYP1A2. researchgate.net In studies with cultured human hepatocytes from multiple donors, viloxazine treatment led to an increase in CYP1A2 mRNA levels and enzyme activity, though with notable variability between donors. tandfonline.comresearchgate.net This dual activity of both inhibiting and inducing CYP1A2 highlights a complex interaction profile for this specific enzyme. researchgate.net
Beyond CYP1A2, viloxazine's interactions with other major CYP isoforms have been evaluated. It is considered a weak inhibitor of CYP2D6, CYP2B6, and CYP3A4/5. tandfonline.comresearchgate.net In contrast, viloxazine demonstrated no meaningful inhibition of CYP2C8, CYP2C9, or CYP2C19 activities, with IC₅₀ values exceeding 1010 µM. tandfonline.comresearchgate.net
Viloxazine is primarily metabolized by CYP2D6 through a 5-hydroxylation pathway. nih.govresearchgate.netdrugbank.com Despite being a substrate, its inhibitory effect on CYP2D6 is weak. researchgate.netpdr.net The potential for viloxazine to induce other CYP enzymes has also been investigated. Concentration-dependent increases in CYP2B6 mRNA levels were observed in treated human hepatocytes. tandfonline.com
The in vitro inhibitory profile of viloxazine against various CYP isoforms is summarized in the table below.
| CYP Isoform | Substrate Used | IC₅₀ (µM) | Inhibition Potential |
|---|---|---|---|
| CYP1A2 | Phenacetin | 0.269 | Strong |
| CYP2B6 | Bupropion | 184 | Weak |
| CYP2C8 | Amodiaquine | >1010 | None |
| CYP2C9 | Tolbutamide | >1010 | None |
| CYP2C19 | (S)-Mephenytoin | >1010 | None |
| CYP2D6 | Dextromethorphan | 141 | Weak |
| CYP3A4/5 | Midazolam | 221 | Weak |
| Testosterone | 352 | Weak |
Drug Transporter Interaction Studies (in vitro)
Comprehensive in vitro DDI testing has indicated that viloxazine is not a significant inhibitor or inducer of major drug transporters. tandfonline.comnih.govresearchgate.net These studies are crucial for assessing whether a drug might interfere with the transport of other medications across cellular membranes, which can affect their absorption, distribution, and elimination.
Quantitative Analysis in Drug-Drug Interaction Research Using Deuterated Standards
The precise quantification of an analyte like viloxazine in complex biological matrices (e.g., human liver microsome incubations) is essential for deriving reliable DDI data such as IC₅₀ values. researchgate.net This is achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. myadlm.orgwuxiapptec.com The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in LC-MS/MS bioanalysis to ensure accuracy and precision. researchgate.netnih.gov
Rac Viloxazine-d5 Hydrochloride serves as an ideal SIL-IS for viloxazine. lgcstandards.commedchemexpress.com The key advantages of using a deuterated standard like this compound include:
Similar Physicochemical Properties : As a deuterated analogue, it exhibits nearly identical chemical and physical characteristics to the unlabeled viloxazine. researchgate.net This ensures it behaves similarly during sample preparation steps like liquid-liquid or solid-phase extraction, correcting for any analyte loss. researchgate.netwuxiapptec.com
Co-elution : It typically co-elutes with the analyte during chromatographic separation. researchgate.net This is critical for compensating for matrix effects—the suppression or enhancement of ionization caused by co-eluting components from the biological matrix—which is a primary challenge in LC-MS/MS analysis. myadlm.orgwuxiapptec.com
Distinct Mass-to-Charge Ratio (m/z) : The five deuterium (B1214612) atoms provide a sufficient mass increase (5 Da) to ensure that its mass spectrometric signal is clearly distinct from that of viloxazine and its naturally occurring isotopes. wuxiapptec.comresearchgate.net This prevents cross-talk between the analyte and internal standard signals, allowing for unambiguous quantification.
By adding a known amount of this compound to every sample, analysts can use the ratio of the analyte's response to the internal standard's response for quantification. This approach effectively normalizes variations introduced during the analytical workflow, from extraction to detection, thereby yielding highly reliable data for characterizing the in vitro DDI profile of viloxazine. researchgate.netwuxiapptec.com
Stereochemical Considerations in Rac Viloxazine D5 Hydrochloride Research
Enantiomeric Specificity of Viloxazine (B1201356) Activity and Metabolism
Viloxazine possesses a single chiral center, leading to the existence of two enantiomers: (S)-viloxazine and (R)-viloxazine. Research has consistently demonstrated that these enantiomers exhibit different pharmacological and metabolic profiles.
Differential Potency of (S)- and (R)-Viloxazine Enantiomers
The therapeutic effects of viloxazine are primarily attributed to its ability to selectively inhibit the reuptake of norepinephrine (B1679862). nih.govnih.gov Studies have revealed a significant difference in the potency of the two enantiomers in this regard. The (S)-isomer of viloxazine is reported to be approximately five to ten times more potent as a norepinephrine reuptake inhibitor than the (R)-isomer. nih.govresearchgate.netmacsenlab.com This stereospecificity highlights the importance of the three-dimensional structure of the molecule for its interaction with the norepinephrine transporter.
Despite the higher potency of the (S)-enantiomer, the pharmacokinetic profiles of the (S)- and (R)-isomers have been found to be not statistically different in some studies. researchgate.net This suggests that while the pharmacodynamic activity is enantiomer-dependent, the absorption, distribution, and elimination may not be as stereoselective.
| Enantiomer | Relative Potency (Norepinephrine Reuptake Inhibition) |
| (S)-Viloxazine | ~5-10 times more potent than (R)-Viloxazine |
| (R)-Viloxazine | Less potent |
Analytical Separation and Quantification of Enantiomers of Deuterated Viloxazine
Given the differences in potency and potential for stereoselective metabolism, the ability to separate and quantify the individual enantiomers of viloxazine and its deuterated analogs is crucial for research and development.
Chiral Chromatography Methods for rac Viloxazine-d5 Hydrochloride and its Metabolites
Chiral chromatography is the primary technique used to separate enantiomers. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a common approach. These specialized columns contain a chiral selector that interacts differently with each enantiomer, leading to their separation. For the analysis of viloxazine and its metabolites, various chromatographic methods have been developed, including gas chromatography (GC) and HPLC with different detection methods like UV, fluorescence, and mass spectrometry (MS). researchgate.netoup.comd-nb.info
To resolve the enantiomers of viloxazine, an enantioselective derivatizing agent such as N-trifluoroacetyl-l-prolyl chloride can be used to create diastereomers that can then be separated on a standard achiral column. nih.gov The development of such methods is essential for studying the pharmacokinetics of each enantiomer of this compound independently.
Development of Enantiomer-Specific Isotopic Standards
In quantitative bioanalysis using mass spectrometry, stable isotope-labeled internal standards (SIL-IS) are the gold standard. kcasbio.comnih.gov For a racemic drug like viloxazine, this ideally involves the use of enantiomer-specific deuterated internal standards. For instance, in a study analyzing the (S)-enantiomer, a deuterated version of the (S)-enantiomer would be the most appropriate internal standard.
The use of a racemic deuterated internal standard, such as this compound, can be a practical approach, especially when the chromatographic method can separate the enantiomers of both the analyte and the internal standard. lcms.cz This allows for the quantification of each enantiomer of the non-labeled drug against its corresponding deuterated enantiomer, correcting for any variations in sample processing and instrument response for each specific stereoisomer. The development and use of such enantiomer-specific isotopic standards are critical for obtaining accurate and reliable data in stereoselective pharmacokinetic and metabolic studies.
Future Research Directions for Isotope Labeled Viloxazine
Advanced Analytical Applications of Deuterated Viloxazine (B1201356)
Deuterated viloxazine, specifically rac Viloxazine-d5 Hydrochloride, serves as an ideal internal standard for quantitative analysis by mass spectrometry. medchemexpress.com Its chemical properties are nearly identical to the unlabeled viloxazine, but its increased mass allows for clear differentiation in mass spectrometric assays. This is crucial for accurately measuring viloxazine concentrations in complex biological matrices such as plasma, urine, and tissue samples.
Future research in this area will likely focus on the development of highly sensitive and specific bioanalytical methods. These methods will be essential for detailed pharmacokinetic studies, enabling researchers to precisely track the absorption, distribution, metabolism, and excretion (ADME) of viloxazine. The use of this compound as an internal standard minimizes variability and improves the accuracy of these measurements.
Key Data for this compound:
| Property | Value |
| Molecular Formula | C13H15D5ClNO3 |
| Molecular Weight | 278.79 g/mol |
| CAS Number | 1276483-10-3 lgcstandards.com |
| Appearance | Off-White Solid |
| Storage | -20°C Freezer |
This data is compiled from multiple sources. lgcstandards.come-biochem.com
Deeper Insights into Preclinical Pharmacological Mechanisms
Viloxazine is a selective norepinephrine (B1679862) reuptake inhibitor (NRI) and also interacts with certain serotonin (B10506) receptors. chemicalbook.comwikipedia.org While the primary mechanism of action is understood, the full spectrum of its pharmacological effects is still under investigation. Isotope-labeled viloxazine can be instrumental in elucidating these mechanisms at a preclinical level.
By using deuterated viloxazine in in-vitro and in-vivo studies, researchers can more accurately trace the compound's interaction with its targets, including the norepinephrine transporter. This can provide a clearer picture of receptor binding kinetics, occupancy, and downstream signaling pathways. Furthermore, the use of stable isotopes can aid in metabolite identification, helping to distinguish between drug metabolites and endogenous compounds. This is particularly important for understanding the complete metabolic profile of viloxazine and the potential pharmacological activity of its metabolites.
Novel Synthetic Routes for Deuterated Viloxazine Analogues
The synthesis of this compound involves the introduction of five deuterium (B1214612) atoms, typically on the ethoxy group of the molecule. While methods for the synthesis of viloxazine hydrochloride are established, the development of more efficient and stereoselective synthetic routes for its deuterated analogues is an ongoing area of research. chemicalbook.comgoogle.comgoogle.com
Future research will likely focus on developing novel synthetic strategies that allow for the selective incorporation of deuterium at various positions within the viloxazine molecule. This would enable the synthesis of a library of deuterated viloxazine analogues, each with a unique isotopic signature. These analogues could be used to probe structure-activity relationships and to investigate the "kinetic isotope effect," where the presence of deuterium can alter the rate of metabolic processes. This can lead to the development of "soft drugs" with improved pharmacokinetic profiles.
Integration of Isotopic Tracers in Systems Biology Approaches for Viloxazine Research
Systems biology aims to understand the complex interactions within a biological system. The integration of isotopic tracers like this compound into systems biology approaches can provide a more holistic understanding of viloxazine's effects.
By using deuterated viloxazine in combination with advanced analytical techniques such as mass spectrometry-based proteomics and metabolomics, researchers can track the global changes in protein and metabolite levels in response to drug administration. This "flux analysis" can reveal the broader impact of viloxazine on cellular networks and pathways, beyond its primary pharmacological target. This approach can help to identify novel biomarkers of drug efficacy and to better understand the molecular basis of its therapeutic effects in conditions like ADHD. wikipedia.orgnih.govmedlineplus.gov
Q & A
Basic Research Questions
Q. What analytical methods are recommended for confirming the purity and structural integrity of rac Viloxazine-d5 Hydrochloride?
- Methodology : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to verify isotopic purity and detect impurities. For structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy, focusing on deuterium incorporation at the ethoxy-d5 group. X-ray powder diffraction (XRPD) can validate crystalline forms if applicable . Ensure calibration with certified reference standards (e.g., USP Venlafaxine Hydrochloride RS) for method validation .
Q. How can researchers synthesize this compound with high isotopic fidelity?
- Methodology : Start with viloxazine free base and introduce deuterium at the ethoxy group via catalytic exchange or synthetic deuteration. React with hydrochloric acid in a solvent system (e.g., 2-propanol/water) to form the hydrochloride salt. Optimize reaction conditions (temperature, pH) to minimize racemization and ensure >98% isotopic purity . Post-synthesis, use lyophilization or recrystallization to isolate the compound .
Q. What pharmacokinetic parameters should be prioritized when studying this compound in preclinical models?
- Methodology : Focus on absorption rate (Tmax), half-life (t½), and bioavailability. Conduct single-dose studies (e.g., 10–100 mg/kg) in rodents, with serial blood sampling over 24 hours. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify parent drug and deuterated metabolites. Compare results to non-deuterated viloxazine to assess isotopic effects on clearance .
Advanced Research Questions
Q. How do deuterium kinetic isotope effects (KIEs) influence the metabolic stability of this compound compared to its non-deuterated counterpart?
- Methodology : Perform in vitro metabolic assays using liver microsomes or hepatocytes. Quantify metabolite formation (e.g., O-deethylation) via LC-MS/MS. Calculate KIE as the ratio of metabolic rates (kH/kD). A KIE >2 indicates significant isotopic slowing of metabolism. Validate findings with in vivo studies to correlate in vitro KIE with prolonged half-life .
Q. What experimental strategies can resolve contradictory data on the enantiomer-specific pharmacology of this compound?
- Methodology : Separate enantiomers using chiral chromatography and test individually in receptor-binding assays (e.g., dopamine, serotonin transporters). Compare dose-response curves and binding affinities (Ki). If discrepancies arise between racemic and enantiopure data, investigate cooperative effects or allosteric modulation. Use cross-study designs to control for inter-lab variability .
Q. How should researchers design a mass balance study to track deuterium retention in this compound metabolites?
- Methodology : Administer <sup>14</sup>C-labeled this compound to animal models and collect excreta (urine, feces) over 96 hours. Use accelerator mass spectrometry (AMS) to distinguish deuterium retention from carbon-14 signals. Fractionate metabolites via column chromatography and analyze deuterium content with NMR or isotope ratio MS. Account for potential H-D exchange in biological matrices .
Q. What statistical approaches are suitable for analyzing dose-dependent pharmacokinetic nonlinearity in this compound studies?
- Methodology : Apply non-compartmental analysis (NCA) to calculate AUC and Cmax</sup>. For nonlinearity, use population pharmacokinetic modeling (e.g., NONMEM) to identify saturable processes (e.g., absorption, metabolism). Test covariates like sex and hepatic enzyme activity. Validate models with bootstrapping or visual predictive checks .
Methodological Notes
- Safety and Handling : Follow MedChemExpress guidelines for deuterated compounds: use PPE (gloves, goggles), work in ventilated fume hoods, and dispose of waste via approved facilities .
- Data Reproducibility : Adhere to protocols from Beilstein Journal of Organic Chemistry: document synthesis steps, NMR/XRPD parameters, and statistical methods in supplementary materials .
- Ethical Compliance : For clinical comparisons, reference prior studies on viloxazine’s anticholinergic and sympathomimetic profiles to minimize redundant animal testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
